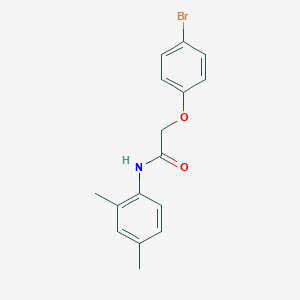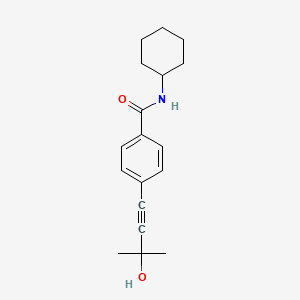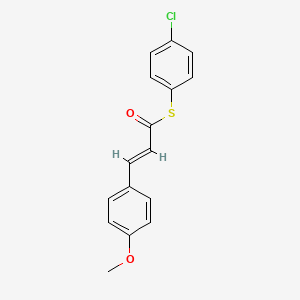![molecular formula C22H16O4 B5807553 4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5807553.png)
4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one, also known as warfarin, is a widely used anticoagulant medication. Warfarin is a synthetic derivative of coumarin, a natural compound found in many plants. It was first introduced in the 1950s and has since become one of the most commonly prescribed medications worldwide. Warfarin is used to prevent and treat blood clots, which can lead to serious health problems such as stroke, heart attack, and pulmonary embolism.
作用机制
Warfarin works by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver. These clotting factors are necessary for the formation of blood clots. By inhibiting their synthesis, 4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one reduces the ability of the blood to clot, thereby preventing the formation of blood clots.
Biochemical and Physiological Effects:
Warfarin has a number of biochemical and physiological effects. It interferes with the vitamin K cycle, which is necessary for the activation of clotting factors. Warfarin also affects the metabolism of other drugs, which can lead to drug interactions. In addition, this compound can cause bleeding, which can be life-threatening in some cases.
实验室实验的优点和局限性
Warfarin has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied and widely used anticoagulant, which makes it a useful tool for studying blood clotting. However, 4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one has a narrow therapeutic window, which means that it can be difficult to achieve the desired anticoagulant effect without causing bleeding. In addition, this compound has a long half-life, which can make it difficult to reverse its effects in case of bleeding.
未来方向
There are a number of future directions for research on 4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one. One area of research is the development of new anticoagulant medications that have fewer side effects and are easier to use than this compound. Another area of research is the development of new methods for monitoring the anticoagulant effect of this compound, which can help to reduce the risk of bleeding. Finally, research is needed to better understand the mechanisms of action of this compound and to identify new targets for anticoagulant therapy.
合成方法
Warfarin can be synthesized using a variety of methods. One common method involves the condensation of 4-hydroxycoumarin with 2-acetyl-1-naphthol in the presence of a base such as sodium hydroxide. The resulting product is then oxidized using a mild oxidizing agent such as hydrogen peroxide to form 4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one.
科学研究应用
Warfarin has been extensively studied for its anticoagulant properties. It is used in the treatment and prevention of thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and stroke. Warfarin is also used in the treatment of atrial fibrillation, a common heart rhythm disorder that increases the risk of blood clots.
属性
IUPAC Name |
4-methyl-7-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4/c1-14-10-22(24)26-21-12-18(8-9-19(14)21)25-13-20(23)17-7-6-15-4-2-3-5-16(15)11-17/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCXANHRBPFFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}benzenesulfonamide](/img/structure/B5807493.png)
![methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5807499.png)

![2-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5807509.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5807517.png)



![6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B5807551.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)
![1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)
